4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its two thiazole rings and a methoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole rings followed by their functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of thiazole rings through cyclization of appropriate precursors such as α-haloketones and thioureas.
Substitution Reactions: Introduction of the methoxyphenyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole rings.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group but different heterocyclic rings.
Uniqueness
The uniqueness of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-9-14(21-10(2)16-9)13-8-20-15(18-13)17-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSQXNKTKIHRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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